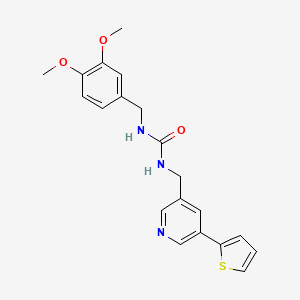

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as DTPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DTMP is a small molecule inhibitor that has been shown to disrupt the function of a key protein involved in cancer cell growth and survival. In

Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea and its derivatives are explored in the synthesis of novel compounds. For instance, Abdelrazek et al. (2010) discuss the synthesis of various pyridine and naphthyridine derivatives, showcasing the versatility of urea derivatives in creating new molecular structures (Abdelrazek et al., 2010).

Nonlinear Optical Properties

Muthuraman et al. (2001) study molecular complexes, including pyridine derivatives, for their quadratic nonlinear optical behavior. This research highlights the potential of urea derivatives in the field of materials science and nonlinear optics (Muthuraman et al., 2001).

Anticancer Agents

Jian Feng et al. (2020) evaluate 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This underscores the importance of urea derivatives in medicinal chemistry, particularly in the development of new anticancer agents (Jian Feng et al., 2020).

Enzyme Inhibitors

Vidaluc et al. (1995) discuss the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. Such compounds show potential in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Microwave-Assisted Synthesis

Li and Chen (2008) developed a method for synthesizing thiadiazol-2-yl urea derivatives using microwave irradiation. This illustrates the role of urea derivatives in advancing synthetic methodologies (Li & Chen, 2008).

Antimicrobial Activity

Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Reddy et al., 2003).

Model Studies for Enzyme Activity

Velusamy et al. (2004) investigate iron(III) complexes of monophenolate ligands, including pyridine derivatives, as models for catechol dioxygenases. This research contributes to understanding enzyme mechanisms and designing enzyme inhibitors (Velusamy et al., 2004).

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOBLAMTWWDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2472697.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,3-diphenylpropanamide](/img/structure/B2472712.png)